molecular formula C11H15ClO B6319548 (1S)-2-chloro-1-(2,4,5-trimethylphenyl)ethanol CAS No. 1176571-49-5

(1S)-2-chloro-1-(2,4,5-trimethylphenyl)ethanol

Cat. No.: B6319548
CAS No.: 1176571-49-5
M. Wt: 198.69 g/mol
InChI Key: MMFBECABNPXRGF-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethanone, 1-(2,4,5-trimethylphenyl)-” is a chemical compound with the molecular formula C11H14O . Its molecular weight is 162.2283 . The IUPAC Standard InChI is InChI=1S/C11H14O/c1-7-5-9(3)11(10(4)12)6-8(7)2/h5-6H,1-4H3 .


Molecular Structure Analysis

The chemical structure of “Ethanone, 1-(2,4,5-trimethylphenyl)-” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical and Chemical Properties Analysis

The physical and chemical properties of “Ethanone, 1-(2,4,5-trimethylphenyl)-” include a molecular weight of 162.2283 . More detailed information such as melting point, boiling point, and solubility was not found.

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

Research indicates that phenolic compounds like tyrosol and hydroxytyrosol, related to ethanol, possess significant antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. These compounds are being studied for their potential applications in dentistry, showcasing their effectiveness in various clinical areas, primarily for their antioxidant and anti-tumor activities (Ramos et al., 2020).

Biofuel Production

Ethanol, a well-known renewable energy carrier, plays a crucial role in hydrogen production from biomass fermentation. The use of catalysts like Rh and Ni has been highlighted as crucial in ethanol steam reforming processes for hydrogen production, indicating ethanol's significant role in advancing renewable energy technologies (Ni, Leung, & Leung, 2007).

Environmental Impact and Remediation

Studies on ethanol's environmental impact, especially concerning groundwater contamination by gasohol (a blend of gasoline and ethanol), suggest that while ethanol can increase BTEX (benzene, toluene, ethylbenzene, xylene) plume lengths in groundwater, its overall effect on natural attenuation of BTEX is likely system-specific. This highlights the need for a comprehensive understanding of ethanol and its blends' environmental behaviors (Powers et al., 2001).

Ethanol in Scientific Research

Ethanol's effects on cellular and molecular targets, especially its interactions with proteins involved in synaptic transmission, have been explored. These studies indicate that ethanol's acute and chronic effects on synaptic function could inform the neural actions of alcohol, including intoxication and dependency mechanisms (Lovinger & Roberto, 2023).

Safety and Hazards

The safety data sheet for “1-(2,4,5-Trimethylphenyl)ethanone” indicates that it is a flammable liquid and vapour . Precautions include keeping away from heat, sparks, open flames, and other ignition sources, and using non-sparking tools . In case of skin contact, contaminated clothing should be removed immediately and the affected areas rinsed with water .

Properties

IUPAC Name

(1S)-2-chloro-1-(2,4,5-trimethylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO/c1-7-4-9(3)10(5-8(7)2)11(13)6-12/h4-5,11,13H,6H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFBECABNPXRGF-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C(CCl)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1C)[C@@H](CCl)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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